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molecular formula C6H4INO2 B176809 6-Iodonicotinic acid CAS No. 13054-02-9

6-Iodonicotinic acid

Cat. No. B176809
M. Wt: 249.01 g/mol
InChI Key: PCGJGRDGMJRQAJ-UHFFFAOYSA-N
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Patent
US05776699

Procedure details

Sodium iodide (20.59 g, 137.40 mmol) was cooled to -78° C. under argon and then hydriodic acid (97.13 g, 759.34 mmol) was added. The cooling bath was removed and the suspension was stirred for 5 minutes. To this mixture was added 6-chloronicotinic acid (22.09 g, 140.20 mmol) and the resulting mixture was slowly warmed to ambient temperature with stirring. The mixture was heated to reflux at 125° C. for 24 hours, cooled to ambient temperature and poured into acetone (500 ml) at 0C. The yellow solid was collected by filtration and washed with 200 ml of 1N aqueous NaHSO3 solution. Recrystallization from methanol (crystals were washed with ethyl ether) afforded the title compound as white crystals: mp 177°-179° C. [lit. mp 187-192, Newkome et al. "Reductive Dehalogenation of Electron-Poor Heterocycles: Nicotinic Acid Derivatives" J Org. Chem. 51: 953-954 (1986). 1H NMR (DMSO-d6): δ8.81 (1H, dd, J=0.8, 2.4 Hz), 8.01 (1H, dd, J=0.8, 8.2 Hz), 7.91 (1H, dd, J=2.4, 8.2 Hz).
Quantity
20.59 g
Type
reactant
Reaction Step One
Quantity
97.13 g
Type
reactant
Reaction Step Two
Quantity
22.09 g
Type
reactant
Reaction Step Three
[Compound]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I-:1].[Na+].I.Cl[C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][N:6]=1>CC(C)=O>[I:1][C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][N:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
20.59 g
Type
reactant
Smiles
[I-].[Na+]
Step Two
Name
Quantity
97.13 g
Type
reactant
Smiles
I
Step Three
Name
Quantity
22.09 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)O)C=C1
Step Four
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux at 125° C. for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
The yellow solid was collected by filtration
WASH
Type
WASH
Details
washed with 200 ml of 1N aqueous NaHSO3 solution
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol (crystals were washed with ethyl ether)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
IC1=NC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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